3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea

Description

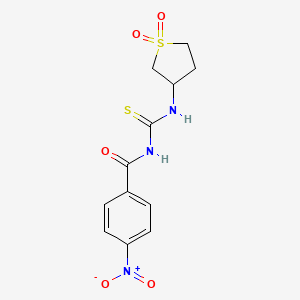

3-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea is a thiourea derivative characterized by a 4-nitrobenzoyl group and a sulfolane (1,1-dioxothiolan-3-yl) substituent. Thioureas are renowned for their diverse applications in coordination chemistry, anion recognition, and bioactivity due to their hydrogen-bonding capabilities and metal-binding properties .

Properties

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5S2/c16-11(8-1-3-10(4-2-8)15(17)18)14-12(21)13-9-5-6-22(19,20)7-9/h1-4,9H,5-7H2,(H2,13,14,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPBJRNLBMDPNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea typically involves multi-step organic reactions. A common approach might include:

Formation of the thiolane ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

Introduction of the sulfone group: Oxidation of the thiolane ring to introduce the sulfone group.

Attachment of the nitrobenzoyl group: This step might involve acylation reactions using 4-nitrobenzoyl chloride.

Formation of the thiourea group: Reaction of the intermediate with thiourea or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation, particularly at the sulfur atoms.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalytic hydrogenation or chemical reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Chemistry

Catalysis: Compounds with thiourea groups are often used as catalysts in organic synthesis.

Materials Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

Antimicrobial Agents: Potential use as antimicrobial or antifungal agents.

Drug Development: Investigation as potential therapeutic agents due to their ability to interact with biological targets.

Industry

Polymer Chemistry: Use in the synthesis of polymers with specific properties.

Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea would depend on its specific application. Generally, compounds with thiourea groups can interact with biological molecules through hydrogen bonding and other interactions, affecting various molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives vary significantly based on substituents, which dictate electronic, steric, and supramolecular properties. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

*Estimated based on analogous structures.

Electronic and Steric Effects

- Nitrobenzoyl vs. Adamantyl : The 4-nitrobenzoyl group in the target compound provides stronger electron-withdrawing effects compared to adamantane-1-carbonyl (Compound 3), enhancing electrophilicity and H-bond acceptor capacity . Adamantyl derivatives prioritize lipophilicity and steric bulk, favoring membrane permeability in drug design .

- Sulfolane vs. Aryl Groups : The 1,1-dioxothiolan-3-yl substituent introduces a polar sulfone group, contrasting with the aromatic or halogenated aryl groups in Compounds 3–3. This may reduce π-π stacking but increase dipole-dipole interactions .

Supramolecular Interactions

- Hydrogen Bonding : Adamantyl derivatives (Compounds 3–4) exhibit moderate H-bonding (N–H···O=C, ~2.8–3.1 Å), while nitrobenzoyl thioureas (target compound, ) likely form shorter H-bonds (N–H···O₂N, ~2.6 Å) due to stronger acceptor strength.

- Crystal Packing : The target compound’s sulfolane group may disrupt planar stacking observed in purely aromatic thioureas (e.g., Compound 4’s halogen-driven layers ), favoring disordered or layered motifs.

Research Findings and Limitations

- Structural Data Gaps : Direct crystallographic data for the target compound is absent; inferences rely on nitrobenzoyl/thiourea analogs .

- Synthetic Challenges : Sulfolane incorporation may complicate synthesis compared to aryl-substituted thioureas, requiring optimized conditions.

- Biological Potential: Untested but plausible given thioureas’ bioactivity; sulfolane’s polarity may improve aqueous solubility over adamantyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.